Product packaging for Benzylmalonic acid(Cat. No.:CAS No. 616-75-1)

Benzylmalonic acid

Cat. No.: B119931
CAS No.: 616-75-1
M. Wt: 194.18 g/mol
InChI Key: JAEJSNFTJMYIEF-UHFFFAOYSA-N
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Description

Significance of Malonic Acid Derivatives in Modern Organic Synthesis

Malonic acid and its derivatives are fundamental building blocks in organic chemistry, prized for their utility in forming new carbon-carbon bonds. researchgate.net The presence of an active methylene (B1212753) group (—CH₂—) flanked by two carboxyl groups makes these compounds particularly reactive and versatile. researchgate.net This reactivity allows for a wide range of chemical transformations, including alkylation, condensation, and decarboxylation reactions. ontosight.aiontosight.ai Consequently, malonic acid derivatives serve as crucial intermediates in the synthesis of a vast array of compounds, including pharmaceuticals, agrochemicals, dyes, and fragrances. researchgate.net Their importance is underscored by their role in the production of vitamins and other biologically active molecules. researchgate.netontosight.ai The ability to introduce various substituents onto the malonic acid backbone provides chemists with a powerful tool for constructing complex molecular architectures. ontosight.ai

Overview of Benzylmalonic Acid's Unique Structural Framework and Reactivity Profile

This compound, with the chemical formula C₁₀H₁₀O₄, possesses a distinctive structure where a benzyl (B1604629) group is attached to the central carbon of the malonic acid framework. nist.govscbt.com This combination of a phenylmethyl group and a dicarboxylic acid moiety imparts a specific set of chemical properties and reactivity to the molecule.

Structural Framework:

The molecule consists of a propane-1,3-dioic acid (malonic acid) backbone with a benzyl substituent at the C2 position. nih.gov The presence of the aromatic ring and the two carboxylic acid groups are key features that dictate its chemical behavior.

Identifier Value
IUPAC Name2-benzylpropanedioic acid nih.gov
CAS Number616-75-1 nist.govscbt.com
Molecular FormulaC₁₀H₁₀O₄ nist.govscbt.com
Molecular Weight194.18 g/mol scbt.comchemscene.com

Reactivity Profile:

The reactivity of this compound is largely governed by the two carboxylic acid groups and the adjacent benzylic carbon. A key reaction of substituted malonic acids is decarboxylation, the loss of a carboxyl group as carbon dioxide, which typically occurs upon heating. oup.comsemanticscholar.org Studies on the kinetics of the decarboxylation of this compound have shown that it follows a first-order rate equation in various hydroxylic solvents. oup.comoup.com The rate of this reaction is influenced by the nature of the substituent on the malonic acid. oup.com The benzyl group's electronic effects can influence the stability of the transition state during decarboxylation. oup.com

Furthermore, the carboxylic acid groups can undergo typical reactions such as esterification. For instance, diethyl benzylmalonate is a common derivative used in synthesis. chemicalbook.com The synthesis of this compound itself can be achieved from its diethyl ester. chemicalbook.com

The unique combination of a bulky benzyl group and the reactive dicarboxylic acid functionality makes this compound a strategic starting material for the synthesis of various target molecules, including substituted succinic acids and other complex organic structures. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10O4 B119931 Benzylmalonic acid CAS No. 616-75-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-benzylpropanedioic acid
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InChI

InChI=1S/C10H10O4/c11-9(12)8(10(13)14)6-7-4-2-1-3-5-7/h1-5,8H,6H2,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

JAEJSNFTJMYIEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C10H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID00210607
Record name 2-Benzylmalonate
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Molecular Weight

194.18 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

616-75-1
Record name Benzylmalonic acid
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Record name Benzylmalonic acid
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Synthetic Methodologies for Benzylmalonic Acid and Its Analogs

Classical Approaches to Benzylmalonic Acid Synthesis

The most traditional and widely taught method for synthesizing this compound is the malonic ester synthesis. This robust procedure involves the alkylation of a malonic ester, typically diethyl malonate, followed by hydrolysis and decarboxylation. pressbooks.pub

The process unfolds in a sequence of distinct reactions: masterorganicchemistry.com

Enolate Formation: Diethyl malonate is treated with a suitable base, commonly sodium ethoxide, to deprotonate the acidic α-carbon (the carbon flanked by two carbonyl groups), resulting in a resonance-stabilized enolate. pressbooks.pub The pKa of the α-hydrogens in diethyl malonate is approximately 13, making them readily removable by an alkoxide base. pressbooks.pub

Alkylation: The nucleophilic enolate is then reacted with a benzyl (B1604629) halide, such as benzyl bromide, in an S\textsubscriptN2 reaction. This step forms a new carbon-carbon bond, yielding diethyl benzylmalonate. organicchemistrytutor.com

Hydrolysis: The resulting diethyl benzylmalonate is subjected to hydrolysis. This is typically achieved by heating with an aqueous acid (e.g., HCl) or via saponification with a strong base (e.g., NaOH) followed by acidification. masterorganicchemistry.comsavemyexams.com Both ester groups are converted to carboxylic acid groups, producing this compound. mnstate.edu If basic hydrolysis is used, the intermediate is a dicarboxylate salt, which requires a subsequent protonation step with a strong acid to yield the final product. savemyexams.com

Step 1 & 2: Alkylation of Diethyl Malonate

CH₂(COOEt)₂ + NaOEt → Na⁺[CH(COOEt)₂]⁻

Na⁺[CH(COOEt)₂]⁻ + C₆H₅CH₂Br → C₆H₅CH₂CH(COOEt)₂ + NaBr

Step 3: Hydrolysis

C₆H₅CH₂CH(COOEt)₂ + 2 H₂O --(H⁺/heat)--> C₆H₅CH₂CH(COOH)₂ + 2 EtOH

It is important to note that if the goal is the substituted carboxylic acid (phenylpropanoic acid), a final heating step would induce decarboxylation, where one of the carboxyl groups is eliminated as carbon dioxide. pressbooks.pub However, for the synthesis of this compound itself, this final step is omitted.

The alkylation of malonate esters is a cornerstone of synthetic organic chemistry for constructing complex molecules due to its reliability in forming new carbon-carbon bonds. organicchemistrytutor.com The malonic ester synthesis allows for the introduction of one or two alkyl groups to the α-carbon, making it a versatile tool for chain extension. masterorganicchemistry.comorganicchemistrytutor.com

In the context of this compound, the key electrophile is a benzyl halide. organicchemistrytutor.com The choice of electrophiles is critical and generally follows the principles of S\textsubscriptN2 reactions. pressbooks.pub

Table 1: Electrophile Suitability for Malonate Ester Alkylation

Electrophile Type Examples Reactivity Rationale
Excellent Methyl iodide, Benzyl bromide, Allyl bromide High Primary, allylic, and benzylic halides are ideal for S\textsubscriptN2 reactions. pressbooks.puborganicchemistrytutor.com
Acceptable Isopropyl bromide Moderate Smaller secondary halides can be used but may result in lower yields. organicchemistrytutor.com

| Poor | tert-Butyl bromide, Aryl halides | Unreactive | Tertiary halides lead to elimination, while aryl halides are sterically hindered for backside attack. pressbooks.puborganicchemistrytutor.com |

This methodology is not limited to a single alkylation. The resulting diethyl benzylmalonate still possesses one acidic proton on the α-carbon, which can be removed by another equivalent of base. The newly formed enolate can then react with a second alkyl halide (which can be the same as or different from the first) to yield a dialkylated malonic ester. pressbooks.pub This sequential alkylation allows for the synthesis of a wide array of disubstituted malonic acids and their derivatives, which are valuable precursors in the synthesis of barbiturates, other heterocycles, and complex natural products. researchgate.net

Modern Synthetic Strategies for this compound Derivatives

While classical methods are effective, modern synthetic chemistry emphasizes the development of more efficient, selective, and environmentally benign processes. These strategies are increasingly applied to the synthesis of this compound analogs.

The synthesis of chiral molecules, including derivatives of this compound, is of significant interest. Chemoenzymatic strategies, which combine chemical synthesis with biocatalytic steps, offer a powerful approach to achieve high stereoselectivity. google.com Enzymes, particularly lipases, are often used for their ability to catalyze reactions with high enantiomeric and regioselective precision under mild conditions. taltech.ee

For derivatives of this compound, a key application of this strategy is the kinetic resolution of racemic intermediates. For instance, a racemic mixture of a substituted malonic ester could be selectively hydrolyzed by a lipase (B570770). The enzyme would act on only one of the enantiomers, converting it to the corresponding monoester, while leaving the other enantiomer unchanged. taltech.ee This allows for the separation of the two stereoisomers.

A potential chemoenzymatic route could involve:

Chemical Synthesis: A standard alkylation of a malonate ester to produce a racemic this compound derivative.

Enzymatic Resolution: Treatment of the racemic ester with a lipase (e.g., Candida antarctica lipase B, CALB) in a controlled hydrolysis or acetylation reaction. taltech.eeacs.org The enzyme selectively modifies one enantiomer.

Separation and Processing: The resulting mixture of the modified enantiomer and the unreacted enantiomer can then be separated using standard chromatographic techniques.

This approach is particularly valuable for producing optically active building blocks for pharmaceuticals and other biologically active compounds, overcoming the limitations of classical methods which typically yield racemic mixtures. google.com The use of enzymes avoids the need for chiral auxiliaries or protecting groups, which can complicate the synthetic sequence and generate waste. acs.org

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.orgdu.ac.in The synthesis of this compound can be made more sustainable by applying these principles.

Table 2: Green Chemistry Principles Applied to this compound Synthesis

Principle Conventional Approach Green Alternative/Improvement Research Findings
1. Prevention Often generates salt byproducts (e.g., NaBr). Design reactions with high atom economy to minimize waste. acs.org Catalytic approaches can reduce the formation of stoichiometric waste. imist.ma
5. Safer Solvents & Auxiliaries Use of organic solvents like ethanol (B145695) or benzene (B151609). masterorganicchemistry.comimist.ma Use of aqueous media or solvent-free conditions. imist.mabrazilianjournals.com.br Reactions conducted in water at ambient temperature can significantly reduce environmental impact. brazilianjournals.com.br Solvent-free procedures are highly atom-efficient. imist.ma
6. Design for Energy Efficiency Reactions often require heating/reflux for extended periods. savemyexams.com Use of catalysis (including biocatalysis) to run reactions at ambient temperature and pressure. brazilianjournals.com.br Microwave-assisted synthesis can dramatically reduce reaction times and energy consumption. acs.org

| 9. Catalysis | Use of stoichiometric bases (e.g., sodium ethoxide). pressbooks.pub | Employing catalytic amounts of a base or using recyclable catalysts. imist.ma | The use of biocatalysts (enzymes) or phase-transfer catalysts can improve efficiency and reduce waste. nih.gov |

For example, a greener synthesis of this compound derivatives could involve a solvent-free reaction between diethyl malonate and benzyl chloride using a solid-supported catalyst. This would eliminate the need for volatile organic solvents and simplify product purification. Similarly, using enzymes as described in the chemoenzymatic approach aligns with green chemistry by enabling reactions under mild, aqueous conditions and reducing the need for protecting groups. acs.org These modern approaches aim to make the production of this compound and its analogs not only efficient but also economically and environmentally sustainable. brazilianjournals.com.br

Advanced Reaction Mechanisms and Transformations of Benzylmalonic Acid

Mechanistic Studies of Decarboxylation

The decarboxylation of malonic acid and its derivatives, including benzylmalonic acid, is a fundamental organic reaction. The process typically proceeds through a cyclic, concerted transition state, resulting in an enol intermediate that subsequently tautomerizes. masterorganicchemistry.com It involves the breaking of a carbon-carbon bond and the formation of a carbon-oxygen pi bond. masterorganicchemistry.com

Kinetic Analysis of Decarboxylation in Various Solvent Systems

Kinetic studies on the decarboxylation of this compound have demonstrated that the reaction adheres to a first-order rate equation across various hydroxylic solvents. oup.com Research conducted in solvents such as alkanediols, diethylene glycol (DEG), polyethylene (B3416737) glycol (PEG), and polypropylene (B1209903) glycol (PPG) has allowed for the determination of the enthalpy (ΔH‡) and entropy (ΔS‡) of activation. oup.com A linear relationship has been observed when plotting ΔH‡ versus ΔS‡ across these solvent systems. oup.com

The solvent's polarity plays a crucial role in the reaction rate. For malonic acid derivatives, the rate of decarboxylation is often faster in more polar media. nih.gov For example, in reactions involving 4-trifluoromethylpyrimidin-2(1H)-ones, the use of a non-polar solvent like toluene (B28343) favors a Mannich-type addition, while a highly polar solvent like DMSO promotes a Michael-type addition by accelerating the decarboxylation of a key intermediate. nih.gov This effect is attributed to the stabilization of the transition state in polar environments. The general influence of a solvent on the decarboxylation of dicarboxylic acids is linked to its basicity, polarity, and molar volume, with the basicity of the medium often being the determining factor. researchgate.net

Table 1: Activation Parameters for the Decarboxylation of Substituted Malonic Acids Note: Data for this compound is based on studies in various hydroxylic solvents. Comparative data for other malonic acids are provided for context.

CompoundSolvent SystemΔH‡ (kJ/mol)ΔS‡ (J/mol·K)Reference
This compoundHydroxylic Solvents (e.g., DEG, PEG)Data reported as linear function of ΔS‡Data reported oup.com
Ethylmalonic AcidAqueous SolutionValue higher than malonic acidData reported asianpubs.org
Phenylmalonic AcidAqueous SolutionValue lower than malonic acidData reported asianpubs.org

Computational Investigations of Decarboxylation Pathways

While specific computational studies on this compound are limited, extensive theoretical investigations on its parent compound, malonic acid, provide significant insight into the decarboxylation mechanism. These studies, employing Density Functional Theory (DFT) and ab initio calculations, consistently support a multi-step process for unimolecular decomposition. rsc.orgrsc.orgresearchgate.net

The most plausible pathway for decarboxylation involves a six-membered cyclic transition state, which is analogous to a McLafferty rearrangement. rsc.org In this state, a concerted transfer of a proton from one carboxyl group to the carbonyl oxygen of the other occurs simultaneously with the cleavage of the C1-C2 bond. rsc.orgcaltech.edu This process leads to the formation of carbon dioxide and an enol intermediate (the enol of acetic acid in the case of malonic acid), which then tautomerizes to the final carboxylic acid product. caltech.edu

Calculations at the CCSD(T)/6-311++G(d,p) level of theory place the energy barrier for the decarboxylation of malonic acid at approximately 32.16 kcal/mol. rsc.orgrsc.orgresearchgate.net Other high-level calculations report similar barriers, in the range of 26-28 kcal/mol. caltech.edu These computational models confirm that the reaction proceeds through a concerted but asynchronous mechanism. rsc.org

Table 2: Calculated Energy Barriers for Malonic Acid Decomposition Pathways

Reaction PathwayComputational MethodCalculated Energy Barrier (kcal/mol)Reference
DecarboxylationCCSD(T)/6-311++G(d,p)32.16 rsc.orgrsc.orgresearchgate.net
DecarboxylationB3LYP/6-311++G(3df,3pd)26-28 caltech.edu
DehydrationCCSD(T)/6-311++G(d,p)67.13 rsc.orgresearchgate.net
In situ Decarboxylation-DehydrationCCSD(T)/6-311++G(d,p)44.75 rsc.orgresearchgate.net

Isotopic Labeling Studies for Reaction Pathway Elucidation

Isotopic labeling is a powerful tool for elucidating reaction mechanisms by tracing the fate of specific atoms. In the context of decarboxylation, studies using carbon isotopes have provided strong evidence for the proposed pathways.

An investigation into the decarboxylation of malonic acid with a natural abundance of ¹³C revealed a significant kinetic isotope effect. mcmaster.ca The study observed two key effects: a 3.3% faster reaction rate for molecules containing only ¹²C, and a 2% greater probability of C¹²–C¹² bond rupture compared to C¹²–C¹³ bond rupture in molecules containing a ¹³C atom in one of the carboxyl positions. mcmaster.ca This finding is in reasonable agreement with theoretical predictions and strongly supports the mechanism in which the cleavage of the carbon-carbon bond is a rate-determining step. mcmaster.ca

Furthermore, isotopic labeling has been used to clarify the sequence of events in more complex reactions. In a biomimetic system designed to model ketosynthase activity, a malonate unit attached to a glycoluril (B30988) template was isotopically labeled with ¹³C at the acetyl group. cdnsciencepub.com The results of this experiment supported a mechanism where the decarboxylation of the malonic acid unit occurs before a subsequent intramolecular Claisen-like condensation. cdnsciencepub.com Such studies demonstrate the utility of isotopic tracers in distinguishing between concerted and stepwise mechanisms. cdnsciencepub.comchemrxiv.org

Stereoselective Transformations Involving this compound Scaffolds

The this compound framework serves as a valuable scaffold in asymmetric synthesis, where the goal is to create chiral molecules with high enantiomeric purity. The active methylene (B1212753) proton of this compound and its derivatives can be removed to form a prochiral enolate, which can then be reacted with various electrophiles in a stereocontrolled manner.

The control of stereochemistry is typically achieved by using chiral auxiliaries, which are chiral molecules temporarily attached to the substrate to direct the approach of a reagent to one face of the molecule. wikipedia.org For instance, chiral oxazolidinones, popularized by David A. Evans, can be acylated with a derivative of this compound. wikipedia.org Subsequent deprotonation with a strong base like lithium diisopropylamide (LDA) forms a (Z)-enolate, which can then undergo highly diastereoselective alkylation. wikipedia.org The chiral auxiliary is then cleaved to yield the enantiomerically enriched product.

Another powerful approach is the use of chiral catalysts. Asymmetric catalysis employs a small amount of a chiral catalyst to generate large quantities of a chiral product. rsc.org This can involve chiral Brønsted acids, Lewis acids, or transition metal complexes. rsc.orgmdpi.com In the context of malonic acid derivatives, chiral catalysts can facilitate enantioselective additions, cycloadditions, and alkylations. rsc.orgtdx.cat For example, a confined imidodiphosphorimidate (IDPi) catalyst has been used for the asymmetric aminomethylation of bis-silyl ketene (B1206846) acetals derived from carboxylic acids, a transformation that could be applied to this compound systems to produce chiral β-amino acids. acs.org The strategic merging of atropisomeric backbones with point chirality has also led to the development of novel ligands that show enhanced chirality transfer in asymmetric transformations. nih.gov

Derivatization Reactions for Functional Group Interconversion

This compound possesses two key sites for chemical modification: the two carboxylic acid functional groups and the alpha-carbon. This allows for a wide range of derivatization reactions to interconvert functional groups and synthesize a variety of compounds. organic-chemistry.orgdeanfrancispress.comub.edu

Reactions at the carboxylic acid groups commonly involve esterification to produce the corresponding diesters, such as dimethyl benzylmalonate or diethyl benzylmalonate. These diesters are versatile intermediates in organic synthesis. The carboxylic acids can also be converted into acid chlorides using reagents like thionyl chloride, or into amides by reacting with amines, often following activation with a coupling reagent.

The carbon atom alpha to both carboxyl groups is particularly reactive. Its proton is acidic and can be readily removed by a base to form a stabilized carbanion or enolate. This is the cornerstone of the malonic ester synthesis, where this enolate is used as a nucleophile to react with alkyl halides. masterorganicchemistry.com For example, 2-benzyl-2-methylmalonic acid can be prepared via this route and subsequently undergo double decarboxylation. nih.gov

Furthermore, the entire this compound scaffold can participate in more complex transformations. For instance, it can undergo palladium-catalyzed decarboxylative reactions that lead to the formation of new carbon-carbon or carbon-heteroatom bonds, providing access to complex molecular architectures. nih.govnih.gov

Applications of Benzylmalonic Acid in Complex Molecular Synthesis

Building Block for Bioactive Molecule Intermediates

The structural framework of benzylmalonic acid makes it an ideal starting point for the synthesis of key intermediates that are later elaborated into complex bioactive molecules, particularly natural products. ontosight.aiontosight.ai Its ability to be manipulated into various functional groups and ring systems is of significant value to synthetic chemists.

A notable application is in the synthesis of key intermediates for Hunteria and Aspidosperma indole (B1671886) alkaloids, a large family of natural products with diverse and potent biological activities. researchgate.netrsc.orgrsc.org Research has shown that the major product obtained from the stereoselective allylation of a chiral this compound half-ester can be converted into specific lactone intermediates. rsc.org These lactones possess the necessary stereochemistry and functionality to serve as crucial building blocks for the construction of the complex polycyclic systems of these alkaloids. rsc.orgresearchgate.netacs.org

The synthesis begins with the allylation of the chiral half-ester of this compound, followed by a series of transformations to construct the lactone ring, which embodies the stereocenter derived from the initial asymmetric alkylation. This strategic use of this compound showcases its utility in setting a key stereocenter that is carried through to a complex, bioactive final product.

Table 2: Examples of Bioactive Intermediates Derived from this compound

Bioactive Molecule ClassIntermediate Derived from this compoundSynthetic UtilityReference
Indole Alkaloids Chiral LactonesKey building blocks for the synthesis of Hunteria and Aspidosperma type alkaloids. rsc.orgrsc.org
α-Amino Acids Phenylalanine and its analoguesIncorporated into peptides and other pharmaceuticals. nih.govnih.gov
Prenylated Benzoic Acids Aromatic CoreUsed in the convergent synthesis of complex natural products like Arieianal. youtube.com

Utilization in the Construction of Pharmaceutical Scaffolds

In drug discovery, a pharmaceutical scaffold is a core chemical structure to which various functional groups are attached to create a library of potential drug candidates. rsc.orgresearchgate.net this compound and its esters are valuable reagents for building such scaffolds, particularly heterocyclic systems that are prevalent in medicinal chemistry. nih.govmdpi.com

One significant application is the synthesis of barbiturate (B1230296) and thiobarbiturate scaffolds. These pyrimidine-based heterocycles are known to exhibit a wide range of biological activities. mdpi.comresearchgate.net this compound or its diesters can undergo condensation reactions with urea (B33335) or thiourea (B124793) to form 5-benzylbarbituric acid or 5-benzylthiobarbituric acid, respectively. nih.gov The benzyl (B1604629) group provides a lipophilic substituent that can be crucial for biological activity and can be further functionalized if needed. nih.gov This methodology allows for the creation of a wide variety of substituted barbiturates for screening as potential therapeutics, such as anticonvulsants or anesthetics. nih.gov

Furthermore, the structural motif of this compound is embedded within more complex pharmaceutical agents. For example, derivatives of 2-carbamoylbenzoic acid, which can be conceptually derived from a phenylalanine core, have been identified as stimulators of bone morphogenetic protein-2 (BMP-2), highlighting their potential in bone healing applications. acs.orgnih.gov The synthesis of these complex molecules relies on building blocks that are readily accessible from precursors like this compound.

Table 3: Pharmaceutical Scaffolds Synthesized Using this compound Derivatives

Scaffold ClassSynthetic MethodPotential ApplicationReference
Barbiturates Condensation of diethyl benzylmalonate with urea.CNS depressants, anticonvulsants. mdpi.com
Thiobarbiturates Condensation of diethyl benzylmalonate with thiourea.Anesthetics, anticonvulsants. nih.gov
Quinolones Multi-step synthesis involving polymer-bound cyclic malonic acid esters.Anti-inflammatory, antimicrobial agents. researchgate.netnih.gov
Pyrimidines Cyclization of thiosemicarbazones with malonic acid.Anti-inflammatory, antimicrobial agents. nih.gov

Spectroscopic and Computational Investigations of Benzylmalonic Acid Systems

Advanced Vibrational Spectroscopy for Molecular Interaction Analysis

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for probing the molecular structure and intermolecular forces within benzylmalonic acid systems.

FT-IR spectroscopy is particularly sensitive to the vibrations of chemical bonds and is instrumental in identifying functional groups and analyzing hydrogen bonding interactions. In studies of carboxylic acids like this compound, the position and shape of the hydroxyl (O-H) and carbonyl (C=O) stretching bands are of significant interest. For instance, the formation of hydrogen-bonded dimers, a common feature in carboxylic acids, results in a characteristic broad absorption band for the O-H stretch at lower wavenumbers compared to the free monomer. researchgate.net

The analysis of benzoic acid, a related compound, using variable-temperature diffuse reflection infrared Fourier transform spectroscopy (VT-DRIFTS) has demonstrated how thermal energy affects hydrogen-bonded hydroxyl groups. spectroscopyonline.com Heating samples of benzoic acid adsorbed on clay showed a decrease in the spectral intensity in the 2500–3650 cm⁻¹ region, indicating the loss of hydrogen-bonded hydroxyl groups and dehydration. spectroscopyonline.com Similar principles apply to this compound, where changes in the FT-IR spectrum upon interaction with other molecules or surfaces can reveal the nature and strength of these interactions. The stretching vibration of the C=O group is also sensitive to hydrogen bond formation, often shifting to a lower frequency. bohrium.com

In a study on M(Benzoic Acid)₂Ni(CN)₄ complexes, the infrared spectra indicated that the benzoic acid coordinates to the metal through the oxygen of the carbonyl group. researchgate.net This was inferred from the shifting of the C=O stretching frequency. While specific FT-IR studies on this compound are not extensively detailed in the provided results, the principles derived from similar carboxylic acids are directly applicable. Theoretical calculations, often performed alongside experimental work, help in the detailed assignment of vibrational bands. researchgate.netmdpi.com

Vibrational Mode Typical Frequency Range (cm⁻¹) Significance in this compound Analysis
O-H Stretch (Hydrogen-bonded)2500 - 3300Indicates the presence and strength of intermolecular hydrogen bonding, such as in dimers. researchgate.netspectroscopyonline.com
C-H Stretch (Aromatic)3000 - 3100Characteristic of the benzyl (B1604629) group's phenyl ring. mdpi.com
C-H Stretch (Aliphatic)2850 - 3000Pertains to the methylene (B1212753) and methine groups of the malonic acid backbone.
C=O Stretch1680 - 1740Sensitive to the electronic environment and hydrogen bonding; a key indicator of molecular interactions. bohrium.comresearchgate.net
C-C Stretch (Aromatic)1400 - 1600Provides information about the phenyl ring structure. mdpi.com
C-O Stretch / O-H Bend1210 - 1440Coupled vibrations that are also influenced by hydrogen bonding.

Raman spectroscopy, which relies on the inelastic scattering of monochromatic light, provides complementary information to FT-IR. tanta.edu.eg It is particularly effective for observing non-polar bonds and symmetric vibrations, which may be weak or inactive in IR spectra. tanta.edu.eg For carboxylic acids, the C=O stretching mode typically shows a strong band in the Raman spectrum. indexcopernicus.com

In the context of this compound, Raman spectroscopy can be used to study its crystalline structure, conformational isomers, and the nature of hydrogen bonds. researchgate.net The analysis of benzoic acid crystals has shown how Raman spectra in the high-frequency region can provide insights into the evolution of hydrogen bonds from weak to strong. researchgate.net The technique is also valuable for identifying symmetric linkages that are weak in an infrared spectrum. tanta.edu.eg

While detailed Raman spectral data for this compound was not found in the search results, studies on similar molecules like 2-amino-5-bromobenzoic acid demonstrate the utility of Raman spectroscopy in conjunction with theoretical calculations to assign vibrational modes. indexcopernicus.com For example, the C-H stretching vibrations of the phenyl ring are typically observed above 3000 cm⁻¹, while C-C stretching modes of the ring appear in the 1300-1650 cm⁻¹ region. indexcopernicus.com

Raman Shift (cm⁻¹) Vibrational Assignment Relevance to this compound
~3060Aromatic C-H StretchConfirms the presence of the phenyl ring. indexcopernicus.com
~1650C=O StretchStrong band, sensitive to conjugation and hydrogen bonding. indexcopernicus.com
1000 - 1600Ring C-C StretchingCharacterizes the vibrations of the benzene (B151609) ring. indexcopernicus.com
Below 400Low-frequency modesUseful for studying lattice vibrations and intermolecular modes in the solid state. tanta.edu.eg

Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic Delineation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating molecular structure and dynamics in solution. fu-berlin.de Both ¹H and ¹³C NMR are fundamental in characterizing organic molecules like this compound. chemicalbook.com

¹H NMR spectroscopy provides information on the chemical environment of protons. For this compound, the spectrum would show distinct signals for the aromatic protons of the benzyl group, the methylene (-CH₂-) protons, and the methine (-CH-) proton of the malonic acid moiety, as well as the acidic protons of the carboxyl groups. chemicalbook.com The chemical shifts and coupling patterns of these protons are diagnostic of the molecular structure.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. The chemical shifts of the carbon atoms in this compound are sensitive to their electronic environment. For instance, the carbon of the carbonyl groups would appear significantly downfield. In studies of carbocations, such as substituted benzylic carbocations, ¹³C NMR is particularly powerful, as the chemical shift of the cationic carbon is highly sensitive to the electron density at that center. dalalinstitute.com This principle can be extended to study reaction intermediates involving this compound.

Dynamic NMR techniques can be employed to study kinetic processes, such as conformational changes or reversible reactions, when the rates of these processes are on the NMR timescale. fu-berlin.de This can provide valuable mechanistic information. fu-berlin.de

A known ¹H NMR spectrum for this compound confirms the expected proton signals. chemicalbook.com

Mass Spectrometry in Elucidating Reaction Products and Pathways

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound. When coupled with fragmentation techniques (tandem mass spectrometry or MS/MS), it becomes a powerful tool for structural elucidation and for identifying products and intermediates in chemical reactions. coventry.ac.uknist.gov

The fragmentation of molecules in a mass spectrometer follows predictable pathways, which can reveal structural features. For carboxylic acids, common fragmentation pathways include the loss of water (H₂O), carbon monoxide (CO), and carbon dioxide (CO₂). nih.gov In the case of this compound, fragmentation would likely involve cleavage of the bond between the benzyl group and the malonic acid core, leading to the formation of a benzyl cation or radical.

Collision-induced dissociation (CID) studies on anions of α-hydroxycarboxylic acids show that fragmentation pathways are highly dependent on the molecular structure. nih.gov For example, the mandelate (B1228975) ion, which has a phenyl group adjacent to the carboxylic acid, primarily loses carbon dioxide upon CID. nih.gov This suggests that the phenyl group in this compound could influence its fragmentation behavior. The study of fragmentation pathways of derivatives of substituted benzoic acids has shown that ortho and para effects can lead to diagnostically important ions, allowing for the differentiation of isomers. nist.gov These principles would be applicable to the analysis of reaction mixtures containing derivatives or isomers of this compound.

Quantum Chemical Modeling and Molecular Dynamics Simulations

Computational chemistry provides theoretical insights that complement experimental findings, offering a deeper understanding of the properties and reactivity of molecules.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. arxiv.org It allows for the calculation of optimized geometries, relative energies of different conformers, and vibrational frequencies. arxiv.orgacs.org

For this compound, DFT calculations can predict the most stable conformations. Studies on the related malonic acid have shown the existence of multiple conformers with small energy differences, some of which are stabilized by intramolecular hydrogen bonds. acs.org The lowest-energy conformer of malonic acid features a nearly planar structure with an intramolecular hydrogen bond forming a six-membered ring. acs.org It is plausible that this compound also exhibits a variety of low-energy conformers dictated by the orientation of the benzyl and carboxylic acid groups.

DFT is also employed to calculate spectroscopic properties, such as IR and Raman spectra, which can then be compared with experimental data to aid in the assignment of vibrational bands. mdpi.comindexcopernicus.com Furthermore, DFT can be used to study reaction mechanisms by calculating the energies of reactants, transition states, and products. mdpi.comnih.gov For instance, DFT has been used to study the gas-phase acidity of substituted benzoic acids and the effect of intramolecular hydrogen bonds on deprotonation energies. mdpi.comnih.gov Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT calculations, can provide insights into intramolecular interactions, such as charge transfer and hyperconjugation. researchgate.net

Computational Method Application to this compound Key Insights
Density Functional Theory (DFT) - Geometry Optimization- Conformational Analysis- Vibrational Frequency Calculation- Reaction Energetics- Predicts stable 3D structures. arxiv.orgacs.org- Determines relative energies of different conformers. acs.org- Aids in the interpretation of IR and Raman spectra. mdpi.comindexcopernicus.com- Elucidates reaction mechanisms and acidity. mdpi.comnih.gov
Natural Bond Orbital (NBO) Analysis - Analysis of intramolecular interactions- Investigates charge delocalization and hydrogen bonding within the molecule. researchgate.net

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

Molecular Electrostatic Potential (MEP) is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule. mdpi.com It provides a map of the electrostatic potential on the electron density surface, which is crucial for predicting and interpreting a molecule's reactive behavior. researchgate.net The MEP map helps identify electron-rich and electron-deficient regions, thereby predicting sites susceptible to electrophilic and nucleophilic attack. mdpi.com

The electrostatic potential V(r) at a point r in space is determined by the balance of contributions from the molecule's positively charged nuclei and negatively charged electrons. acs.org This relationship allows for the creation of a color-coded map where different colors represent different potential values. Typically, regions of negative electrostatic potential (shown in red) are electron-rich and are favorable sites for electrophilic attack. researchgate.net Conversely, regions of positive electrostatic potential (shown in blue) are electron-deficient, often due to the influence of atomic nuclei, and represent likely sites for nucleophilic attack. mdpi.comresearchgate.net Green or yellow areas indicate regions of neutral or near-zero potential.

In the context of this compound, an MEP analysis would highlight specific reactive zones. The oxygen atoms of the two carboxylic acid groups are expected to be the most electron-rich regions, appearing as intense red on the MEP map. These sites would be the primary targets for electrophiles. The hydrogen atoms of the carboxylic groups would exhibit the highest positive potential (deep blue), making them the most probable sites for deprotonation or interaction with nucleophiles. The benzyl group's aromatic ring would display a region of negative potential (π-electron cloud) above and below the plane of the ring, making it susceptible to electrophilic aromatic substitution, while the hydrogens on the ring would show positive potential.

Computational studies using Density Functional Theory (DFT) are often employed to calculate MEP and other reactivity descriptors. researchgate.net For instance, DFT has been used to validate the formation of intermolecular hydrogen bonds in complexes formed between this compound and p-n-alkyloxybenzoic acid. researchgate.netresearchgate.net Such studies determine parameters like electrostatic potential (ESP) and Mulliken charge distribution to understand the interactions. researchgate.net While detailed MEP studies focusing solely on isolated this compound are not extensively documented, analysis of related structures like other benzoic acid derivatives confirms these general principles. researchgate.net The local hardness, another DFT-based reactivity descriptor, has been shown to be associated with MEP minima around hydrogen-bond accepting atoms in systems involving this compound complexes. researchgate.net

The table below illustrates the kind of data an MEP analysis of this compound would yield, with representative potential values assigned to its key reactive sites.

Molecular Region of this compoundPredicted MEP Value Range (a.u.)*Color on MEP MapPredicted Reactivity
Carboxyl Oxygen Atoms (C=O)-0.05 to -0.03RedSite for Electrophilic Attack
Carboxyl Hydrogen Atoms (O-H)+0.05 to +0.07BlueSite for Nucleophilic Attack/Deprotonation
Aromatic Ring (π-system)-0.02 to -0.01Yellow/OrangeSite for Electrophilic Interaction
Methylene Hydrogen (α-carbon)+0.01 to +0.02Light Green/BlueModerately Acidic Site
Values are illustrative and based on typical calculations for similar organic acids.

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational simulation technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor), which is typically a protein or enzyme. mdpi.com This method is fundamental in the field of drug discovery and molecular biology as it helps to characterize the binding behavior and predict the binding affinity of a ligand to a receptor's active site. dokumen.pub The simulation generates various possible binding poses and scores them based on factors like electrostatic interactions, hydrogen bonding, and van der Waals forces to identify the most stable ligand-receptor complex. researchgate.net

The insights gained from molecular docking are crucial for structure-based drug design. By understanding how a molecule like this compound or its derivatives might interact with a biological target, researchers can rationalize its biological activity and design new compounds with improved potency and selectivity. For example, derivatives of this compound have been investigated for their potential as lipid-lowering agents. mdpi.com In such studies, molecular docking serves as a powerful tool to evaluate how these compounds selectively bind to proteins involved in lipid metabolism, thereby explaining their therapeutic effects. mdpi.com

A typical molecular docking study involves preparing the 3D structures of both the ligand (e.g., a this compound derivative) and the receptor protein. The simulation then places the ligand into the receptor's binding site in multiple conformations and orientations. A scoring function calculates the binding energy for each pose, with lower binding energies generally indicating a more stable and favorable interaction. The analysis of the best-scoring pose reveals key interactions, such as which amino acid residues in the receptor are forming hydrogen bonds or hydrophobic interactions with the ligand. researchgate.net

For instance, a hypothetical docking of a this compound inhibitor into an enzyme's active site would likely show the carboxyl groups forming strong hydrogen bonds with polar amino acid residues like Arginine, Lysine, or Serine. The benzyl group could fit into a hydrophobic pocket, interacting with nonpolar residues such as Leucine, Phenylalanine, or Valine. These specific interactions are critical for the stability of the ligand-receptor complex.

The following table provides an example of the kind of results obtained from a molecular docking simulation, showing the predicted binding affinity and key interactions for a hypothetical this compound derivative with a target enzyme.

ParameterResultInterpretation
Binding Energy (kcal/mol) -8.5Indicates a strong and spontaneous binding interaction.
Interacting Residues LYS 85, SER 120, ARG 210These residues form key hydrogen bonds with the ligand.
Hydrogen Bonds Formed 3 (with carboxyl groups)Strong electrostatic interactions stabilizing the complex.
Hydrophobic Interactions PHE 150, LEU 180, TRP 215The benzyl group is stabilized within a hydrophobic pocket.
Inhibition Constant (Ki) (nM) 85Predicts high inhibitory potency against the target enzyme.

Biological and Biochemical Research on Benzylmalonic Acid and Its Derivatives

Metabolic Pathway Investigations

Role in Carbon Metabolism and Anabolic Processes

The direct participation of benzylmalonic acid in central carbon metabolism or major anabolic pathways is not extensively documented in scientific literature. As a xenobiotic compound, it is not a typical intermediate in pathways like glycolysis, the citric acid cycle, or gluconeogenesis. For this compound to contribute to anabolic processes, it would likely require initial biotransformation into a recognizable metabolic intermediate. One potential route could be enzymatic decarboxylation to form phenylpropionic acid, which might then be further metabolized.

Metabolomic studies have identified this compound in biological samples, such as in urine, which confirms its presence within an organism's metabolic system following exposure. nih.govspandidos-publications.com For instance, its detection has been noted in studies discriminating between healthy populations and those with gastric cancer, although its specific role as a biomarker or metabolic product in this context remains to be fully elucidated. nih.govspandidos-publications.com The presence of such compounds often points towards interactions with gut microbiota or exposure to environmental sources, which are then processed by the host's metabolic systems. nih.gov

Involvement in Xenobiotic Metabolism and Conjugation Reactions

Xenobiotics, or foreign compounds, are typically metabolized in a two-phase process to increase their water solubility and facilitate excretion. This compound, as a xenobiotic carboxylic acid (XCA), is subject to these detoxification pathways. acs.orgacs.org

Phase I reactions typically introduce or expose functional groups, but for this compound, the focus is on its existing carboxylic acid moieties. These groups are targets for Phase II conjugation reactions. A primary activation step for XCAs is the formation of xenobiotic-S-acyl-CoA thioesters (xenobiotic-CoAs). acs.orgacs.org This reaction, catalyzed by acyl-CoA synthetases (ACSs), activates the carboxylic acid, making it more reactive for subsequent conjugation. acs.org

Once activated, the benzylmalonyl-CoA conjugate can undergo several conjugation reactions:

Amino Acid Conjugation: The activated acid can be conjugated with amino acids such as glycine (B1666218) or taurine. This is a common pathway for detoxifying xenobiotic carboxylic acids. acs.org

Glucuronidation: The carboxyl groups can be conjugated with glucuronic acid to form acyl glucuronides. This is one of the most frequent conjugation reactions for xenobiotics containing a carboxyl group. acs.org

While rare, there are documented instances where dicarboxylic acids themselves act as conjugating agents for other xenobiotics, typically forming bonds with primary or secondary amines on the target molecule. nih.govresearchgate.net However, in the metabolism of this compound, it would primarily function as the substrate being detoxified rather than the conjugating agent. nih.govresearchgate.net

Enzymatic Biotransformations and Biocatalysis

Enzyme Substrate Specificity and Kinetic Parameters

Comprehensive kinetic data for the interaction of this compound with a wide range of metabolic enzymes are limited. However, principles of enzyme-substrate specificity allow for predictions of its behavior. Enzymes that process dicarboxylic acids must have active sites capable of accommodating two carboxyl groups. A well-known example is succinate (B1194679) dehydrogenase, which is competitively inhibited by malonate, a structural analog of its natural substrate, succinate. byjus.com

The introduction of a bulky, hydrophobic benzyl (B1604629) group on the alpha-carbon of the malonic acid structure significantly alters its molecular profile. For an enzyme to effectively bind this compound, its active site must possess a sufficiently large and likely hydrophobic pocket to accommodate the benzyl moiety. This structural requirement makes it a poor substrate for enzymes with highly specific, compact active sites, such as succinate dehydrogenase.

Nevertheless, research in synthetic biology has demonstrated that enzyme specificity can be engineered. In a notable study, variants of pyrrolysyl-tRNA synthetase (PylRS), an enzyme not typically involved in small molecule metabolism, were engineered to accept non-l-α-amino acid substrates. nih.gov Remarkably, these engineered PylRS variants were found to process 2-benzylmalonic acid, recognizing it as an excellent substrate for acylating tRNA. nih.gov High-resolution structural analysis revealed that the enzyme's active site could accommodate the large α-carboxy substituent and discriminate between the two prochiral carboxylates of the malonic acid derivative. nih.gov This highlights that while native metabolic enzymes may not readily process this compound, engineered biocatalysts can be developed for its specific transformation.

Table 1: Conceptual Comparison of Enzyme Kinetic Parameters for a Hypothetical Carboxylase Acting on Malonic Acid vs. This compound.
SubstrateMichaelis Constant (Km)Maximum Rate (Vmax)Catalytic Efficiency (kcat/Km)Rationale for Expected Differences
Malonic AcidLowerHigherHigherSmaller size allows for better fit and higher affinity (lower Km) in an appropriately sized active site, leading to more efficient catalysis.
This compoundHigherLowerLowerThe bulky benzyl group may cause steric hindrance, reducing binding affinity (higher Km). This can lead to non-optimal positioning for catalysis, resulting in a lower turnover rate (Vmax) and overall lower efficiency. libretexts.org

Application of Immobilized Enzymes in Continuous Flow Systems

The use of immobilized enzymes in continuous flow reactors is a powerful strategy in modern biocatalysis, offering significant advantages over traditional batch processes. manchester.ac.ukacs.org These benefits include enhanced enzyme stability, straightforward catalyst recycling and reuse, simplified downstream processing for product purification, and improved process control and intensification. rsc.orgnih.gov

While specific applications detailing the transformation of this compound in continuous flow systems are not prominent, the technology is well-suited for the synthesis of its derivatives, such as diesters. In a typical setup, an enzyme, such as a lipase (B570770) for esterification, is immobilized on a solid support (e.g., polymer beads) and packed into a column, creating a packed-bed reactor (PBR). researchgate.net A solution containing the substrates (e.g., this compound and an alcohol) is then continuously pumped through the reactor. The product is collected in the outflow, while the enzyme remains contained within the reactor for sustained operation. nih.gov

This methodology has been successfully applied to the synthesis of various fine chemicals and esters, demonstrating its feasibility for dicarboxylic acids. acs.orgresearchgate.net The application of continuous flow technology to the enzymatic synthesis of this compound derivatives would enable more efficient, cost-effective, and sustainable production processes. manchester.ac.uk

Lipase-Catalyzed Esterification Reactions and Optimizations

Lipases are highly versatile enzymes that can catalyze esterification reactions in non-aqueous environments, making them ideal biocatalysts for producing esters from carboxylic acids and alcohols. nih.gov The synthesis of diesters from dicarboxylic acids, such as this compound, is a well-established application of lipase catalysis. researchgate.net Candida antarctica lipase B (CALB), often used in its immobilized form (e.g., Novozym 435), is particularly effective for these transformations. wur.nl

The optimization of lipase-catalyzed esterification of a dicarboxylic acid like this compound involves the systematic variation of several key parameters to maximize product yield and reaction efficiency:

Enzyme Selection and Loading: CALB (Novozym 435) is a common choice due to its high activity and stability. The optimal enzyme loading is determined to balance reaction rate with cost.

Substrate Molar Ratio: The ratio of alcohol to dicarboxylic acid is critical. While an excess of alcohol can shift the equilibrium toward product formation, very high concentrations can sometimes lead to enzyme inhibition. researchgate.net

Temperature: Increasing the temperature generally increases the reaction rate. However, excessively high temperatures can lead to enzyme denaturation and loss of activity. An optimal temperature, often between 40-60°C for lipases, represents a compromise between rate and stability. frontiersin.org

Reaction Medium: Reactions can be performed in organic solvents (e.g., hexane, toluene) to solubilize substrates or in solvent-free systems, which are considered a greener alternative. frontiersin.orgnih.gov

Water Removal: Esterification is a reversible reaction that produces water as a byproduct. Continuous removal of water (e.g., by using molecular sieves, vacuum, or gas stripping) is crucial to shift the equilibrium towards the synthesis of the ester and achieve high conversion rates. researchgate.net

Table 2: Example of Optimized Conditions for Lipase-Catalyzed Diester Synthesis from a Dicarboxylic Acid (Adipic Acid) and an Alcohol (2-ethyl-1-butanol), Serving as a Model for this compound Esterification. researchgate.net
ParameterOptimal ConditionRationale
BiocatalystNovozym® 435 (Immobilized CALB)High catalytic efficiency and stability for esterification reactions.
SystemSolvent-freeIncreases substrate concentration and is environmentally friendly.
Temperature50°CBalances reaction rate with enzyme thermal stability.
Biocatalyst Concentration2.5% (w/w)Sufficient catalyst for an efficient rate without excessive cost.
Alcohol to Acid Molar Ratio1.15 : 1 (Alcohol in 15% excess)Shifts equilibrium to favor product formation without causing significant substrate inhibition.

Research on Biological Activities of this compound Derivatives

Derivatives of this compound have been the subject of significant biochemical and biological research to determine their therapeutic potential. These studies have explored a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects, as well as their ability to modulate specific enzyme functions.

Antimicrobial Efficacy Studies and Mechanisms

Research into this compound derivatives and structurally related compounds, such as benzyl alcohol and benzoic acid derivatives, has revealed notable antimicrobial properties against a spectrum of pathogens. These compounds have demonstrated efficacy against both Gram-positive and Gram-negative bacteria, with mechanisms often targeting essential cellular processes.

A series of benzyl and benzoyl benzoic acid derivatives were developed as inhibitors of the interaction between bacterial RNA polymerase (RNAP) and the σ factor, a crucial step in bacterial transcription. nih.gov By mimicking the σ factor at its primary binding site on RNAP, these compounds effectively inhibit holoenzyme formation, leading to a halt in transcription and bacterial growth. nih.gov One representative compound demonstrated significant activity against Staphylococcus epidermidis, with a minimum inhibitory concentration (MIC) of 0.5 μg/mL, which is comparable to the antibiotic vancomycin. nih.gov Further studies showed that derivatives with electron-withdrawing substituents, such as trifluoromethyl, enhanced antimicrobial activity. nih.gov

Hybrid molecules combining amoxicillin (B794) with derivatives of benzoic acid have also been synthesized to combat bacterial resistance. nih.gov These hybrid compounds, linked by a methylene (B1212753) bridge to form a diester structure, showed improved activity against Salmonella species and methicillin-resistant Staphylococcus aureus (MRSA) compared to amoxicillin alone. nih.gov For example, the amoxicillin-p-nitrobenzoic acid conjugate exhibited an MIC of 64 μg/ml against MRSA, an improvement over amoxicillin's MIC of 128 μg/ml. nih.gov

Studies on benzyl alcohol derivatives have also confirmed their antibacterial efficacy. smu.ac.zasemanticscholar.org Their activity is concentration-dependent and generally more potent against Gram-negative bacteria like Pseudomonas aeruginosa than Gram-positive bacteria such as Staphylococcus aureus. smu.ac.zasemanticscholar.org Docking studies suggest that these compounds can bind to the active site of glucosamine-6-phosphate synthase (GlcN-6-P), an essential enzyme in bacterial cell wall synthesis, through hydrogen-bonding interactions. smu.ac.za

Compound/Derivative ClassTarget Organism(s)Key FindingsMechanism of ActionReference
Benzyl and Benzoyl Benzoic AcidsStaphylococcus epidermidis, S. pneumoniae, S. aureusA trifluoromethyl-substituted benzyl benzoic acid derivative showed an MIC of 1 μg/mL against S. pneumoniae.Inhibition of RNA polymerase-sigma factor interaction. nih.gov
Amoxicillin-Benzoic Acid HybridsSalmonella spp., MRSA, S. aureus, E. coliAmoxicillin-p-nitrobenzoic acid (6d) had an MIC of 64 μg/ml against MRSA, superior to amoxicillin (128 μg/ml).Believed to enhance the activity of amoxicillin. nih.gov
Benzyl Alcohol DerivativesPseudomonas aeruginosa, Staphylococcus aureusCompound 2d showed a 35 mm zone of inhibition against P. aeruginosa, surpassing amoxicillin.Inhibition of glucosamine-6-phosphate synthase (GlcN-6-P). smu.ac.zasemanticscholar.org
p-Hydroxy Benzoic Acid DerivativesBacteria and FungiSchiff bases were generally more active than esters; compound 14 was the most potent antimicrobial agent.Structure-activity relationship indicates dependence on specific topological and connectivity indices. nih.gov

Anti-inflammatory Mechanism Research

Derivatives of malonic and benzoic acids have demonstrated significant anti-inflammatory effects through various mechanisms, primarily involving the modulation of key signaling pathways and the inhibition of pro-inflammatory mediators.

A malonic acid derivative, di-(2,4-dimethyl) anilide malonic acid (coded as "maldian"), has been shown to possess pronounced anti-inflammatory and antioxidant properties. usmf.mdusmf.md Its mechanism of action includes the inhibition of kininogens and the activity of kallikrein, a key mediator in the inflammatory response. usmf.mdusmf.md Furthermore, maldian significantly reduces the levels of prostaglandin (B15479496) E (PGE), a critical inflammatory mediator, and exhibits antioxidant activity by reducing free radical oxidation processes in the membranes of liver mitochondria. usmf.mdusmf.md

Research on benzoylmesaconine (B1261751) (BMA) has elucidated its role in suppressing inflammatory responses in lipopolysaccharide (LPS)-stimulated macrophages. scienceopen.com BMA significantly decreases the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). scienceopen.com It also inhibits the production of prostaglandin E2 (PGE2) and nitric oxide (NO) by downregulating the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). scienceopen.com The underlying mechanism involves the suppression of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways, which are central to the inflammatory cascade. scienceopen.com

Similarly, 1-benzylindole derivatives have been identified as inhibitors of cytosolic phospholipase A2α (cPLA2α). nih.gov This enzyme is responsible for releasing arachidonic acid from phospholipids, which is the precursor for the synthesis of pro-inflammatory prostaglandins (B1171923) and leukotrienes. By inhibiting cPLA2α, these compounds effectively block the production of these key lipid mediators. nih.gov

Compound/Derivative ClassMechanism of ActionKey FindingsReference
Di-(2,4-dimethyl) anilide malonic acid (maldian)Inhibition of kininogens, kallikrein, and prostaglandin E; antioxidant activity.Reduces prostaglandin E levels by 20-fold and inhibits free radical oxidation. usmf.mdusmf.md
Benzoylmesaconine (BMA)Suppression of NF-κB and MAPK signaling pathways.Decreases production of IL-1β, IL-6, TNF-α, PGE2, and NO in LPS-activated macrophages. scienceopen.com
1-Benzylindole DerivativesInhibition of cytosolic phospholipase A2α (cPLA2α).Systematic structural modification led to derivatives with submicromolar inhibitory activity against cPLA2α. nih.gov
3-Benzoyl-propionic acid (3BPA)Reduction of cell migration and levels of NO and PGE2.Showed intense anti-inflammatory activity at a dose of 0.5mg/kg. researchgate.net

Anticancer Potential and Molecular Mechanisms

The anticancer properties of benzyl-containing compounds, including derivatives of this compound, have been investigated, revealing their ability to target various hallmarks of cancer. These compounds can induce cell death, halt cell cycle progression, and inhibit proliferation in various cancer cell lines.

One notable example is 5-benzyl juglone (B1673114), which has demonstrated potent antiproliferative activity. rjpbr.comnih.gov It showed significant inhibitory effects against HCT-15 human colorectal cancer cells with an IC50 value of 12.27 µM and was also highly active against MCF-7 human breast cancer cells. rjpbr.comnih.gov Mechanistic studies revealed that 5-benzyl juglone induces cell cycle arrest at the G0/G1 phase and promotes apoptosis in HCT-15 cells, contributing to its selective toxicity toward cancer cells over normal cell lines. rjpbr.comnih.gov

N-benzylbenzamide derivatives have been designed as tubulin polymerization inhibitors, a well-established strategy in cancer chemotherapy. nih.gov One compound in this series, 20b, displayed remarkable antiproliferative activities against several cancer cell lines, with IC50 values in the low nanomolar range (12 to 27 nM). nih.gov This compound binds to the colchicine (B1669291) binding site on tubulin, disrupting microtubule dynamics and exhibiting potent anti-vascular activity. nih.gov Its water-soluble prodrug, 20b-P, significantly inhibited tumor growth in a mouse model without causing obvious toxicity. nih.gov

The broader class of benzoic acid derivatives has been recognized for its anticancer potential, with many synthetic compounds incorporating this scaffold. nih.gov The molecular pathways involved are diverse and can include the modulation of signaling pathways critical for cell survival and proliferation, such as the MAPK and PI3K/Akt/mTOR pathways. nih.gov

Compound/Derivative ClassCancer Cell Line(s)IC50 ValueMolecular MechanismReference
5-Benzyl jugloneHCT-15 (colorectal), MCF-7 (breast)12.27 µM (HCT-15)Induces cell cycle arrest at G0/G1 phase and promotes apoptosis. rjpbr.comnih.gov
N-benzylbenzamide derivative (20b)Various cancer cell lines12-27 nMBinds to the colchicine site of tubulin, inhibiting polymerization and displaying anti-vascular activity. nih.gov
Benzo[f]quinoline quaternary salt (3d)Non-small cell lung cancer, melanoma, breast cancerNot specifiedExhibited non-selective cytotoxic efficiency against multiple cancer cell types. mdpi.com
CDDO (Oleanolic Acid Derivative)Melanoma, leukemia, lung, breast, prostate cancerNot specifiedInhibits NF-κB by suppressing IκBα kinase and activates the Nrf2 pathway. mdpi.com

Enzyme Inhibition and Modulation Studies (e.g., Acetylcholinesterase, Carbonic Anhydrase)

Derivatives of this compound and related structures have been evaluated as inhibitors of clinically relevant enzymes, including acetylcholinesterase (AChE) and carbonic anhydrase (CA).

Acetylcholinesterase (AChE) Inhibition AChE is a key enzyme in the nervous system that hydrolyzes the neurotransmitter acetylcholine. Its inhibition is a primary therapeutic strategy for Alzheimer's disease. aip.orgaip.org Studies on various benzoic acid derivatives have shown their potential as AChE inhibitors. aip.orgaip.orgresearchgate.net The inhibitory activity is influenced by the functional groups present on the aromatic ring, such as -OH, -OCH3, and -Cl. For instance, 3,4,5-trimethoxybenzoic acid was identified as a more effective AChE inhibitor compared to other tested benzoic acid derivatives. aip.org A series of (Z)-benzylidene-2-(E)-styryloxazol-5(4H)-ones, derived from cinnamic acid, also demonstrated reversible inhibition of human AChE, with IC50 values ranging from 9 to 246 μM. mdpi.com

Carbonic Anhydrase (CA) Inhibition Carbonic anhydrases are zinc metalloenzymes involved in numerous physiological processes, and their inhibition has therapeutic applications in treating conditions like glaucoma, epilepsy, and cancer. nih.govrsc.org Several derivatives containing sulfonamide and carboxylic acid moieties have been investigated as CA inhibitors. Benzo[d]thiazole-sulfonamides, for example, have shown potent inhibition against various human CA (hCA) isoforms. tandfonline.com Specifically, 2-amino-benzothiazole-6-sulfonamide derivatives were effective inhibitors of hCA I, with inhibition constants (Ki) below 100 nM. tandfonline.com Novel N-substituted-β-d-glucosamine derivatives incorporating benzenesulfonamides have been designed as selective inhibitors for the tumor-associated isoform hCA IX. nih.gov The most potent compound in this series, a 4-trifluoromethylbenzenesulfonyl amino derivative, exhibited an IC50 of 10.01 nM against hCA IX. nih.gov

EnzymeInhibitor Class/CompoundInhibitory Potency (Ki / IC50)Key FindingsReference
Acetylcholinesterase (AChE)Benzoic Acid DerivativesIC50 values in the millimolar range.3,4,5-trimethoxybenzoic acid showed the best inhibitory activity among the tested compounds. aip.org
Acetylcholinesterase (AChE)(Z)-benzylidene-2-(E)-styryloxazol-5(4H)-onesIC50: 9 - 246 μMCompounds reversibly inhibited human AChE. mdpi.com
Carbonic Anhydrase I (hCA I)Benzo[d]thiazole-6-sulfonamidesKi: 84.1 - 2327 nM2-amino substituted derivatives showed Ki values < 100 nM. tandfonline.com
Carbonic Anhydrase IX (hCA IX)N-substituted-β-d-glucosamine derivativesIC50: 10.01 nM (compound 7f)Designed as selective inhibitors for the tumor-associated CA IX isoform. nih.gov
Carbonic Anhydrase IX & XIIAnilinoquinazoline-based carboxylic acidsKI values in the micromolar range.Act as non-classical inhibitors, with some compounds showing selectivity for tumor-associated isoforms. tandfonline.com

Future Research Trajectories and Emerging Paradigms

Exploration of Novel Synthetic Pathways and Methodologies for Benzylmalonic Acid

While classical methods for the synthesis of this compound and its esters are well-established, future research is focused on developing more efficient, sustainable, and versatile synthetic strategies. The conventional synthesis often involves the reaction of diethyl malonate with a benzyl (B1604629) halide in the presence of a base. A derivative, diethyl 2-acetamido-2-benzylmalonate, is synthesized from diethyl malonate, acetamide, and benzyl chloride ontosight.ai. The evolution of organic synthesis presents numerous opportunities to innovate beyond these traditional routes.

Emerging paradigms in synthetic methodology that could be applied to this compound include:

Green Chemistry Approaches : Future syntheses will likely prioritize environmentally benign conditions. This includes the exploration of solvent-free and catalyst-free reactions, which minimize waste and energy consumption researchgate.net. For instance, developing a solid-state or mechanochemical synthesis could drastically reduce the environmental footprint.

Advanced Catalysis : The use of novel catalytic systems, such as iron-catalyzed cross-dehydrogenative coupling or paired electrosynthesis, offers new avenues rsc.org. Electrolysis in liquid ammonia, for example, has been used for direct cyanation of benzoic acid and could be adapted for novel transformations on the this compound scaffold rsc.org.

Flow Chemistry : Continuous flow methods offer enhanced control over reaction parameters, improved safety, and scalability. Developing a flow-based synthesis for this compound or its derivatives could lead to higher yields and purity with shorter reaction times, as has been demonstrated for enzymatic resolutions of other chiral compounds ulisboa.pt.

Biocatalysis : The use of enzymes to catalyze the synthesis could provide exceptional stereoselectivity, a crucial aspect for producing enantiomerically pure derivatives for pharmaceutical applications. Research into identifying or engineering enzymes for the specific alkylation of malonic acid with a benzyl group represents a significant future direction.

These modern synthetic approaches promise not only to streamline the production of this compound but also to facilitate the creation of a diverse library of analogues for further investigation.

Deeper Elucidation of Biochemical Roles and Intermediacy in Biological Systems

Preliminary evidence suggests that this compound is more than just a synthetic building block, potentially playing a role in mammalian biochemistry and pathophysiology. It has been identified as a potential intermediate metabolite in the kynurenine (B1673888) pathway, which is linked to inflammatory responses biosynth.com. Furthermore, its structure has been implicated in effects on congestive heart disease, possibly through interaction with phosphorus pentoxide biosynth.com. Malonate derivatives, in general, are recognized as potential intermediates in various biochemical pathways ontosight.ai.

Future research must focus on a more profound understanding of these roles. Key research questions include:

Metabolic Pathway Confirmation : Rigorous metabolic studies are needed to confirm the presence and function of this compound within the kynurenine pathway or other metabolic routes in various organisms.

Enzymatic Interactions : Identifying the specific enzymes that produce and metabolize this compound is crucial. This would involve enzyme assays, proteomics, and genetic studies to pinpoint the responsible biocatalysts.

Mechanism of Action : The molecular mechanisms behind its observed anti-inflammatory and potential cardiotoxic effects need to be unraveled biosynth.com. This involves investigating its interactions with specific receptors, ion channels, or signaling proteins.

Biomarker Potential : Given its link to inflammation, further studies could explore whether levels of this compound or its metabolites could serve as biomarkers for inflammatory diseases or other pathological conditions.

A comprehensive understanding of its biochemical functions is a prerequisite for harnessing its therapeutic or diagnostic potential.

Rational Design of Advanced Catalytic Systems for Enhanced Selectivity and Efficiency

The efficiency and selectivity of chemical transformations involving this compound are heavily dependent on the catalyst employed. Future research will focus on the rational design of advanced catalytic systems to control the outcomes of reactions, such as its synthesis or further derivatization. While much of the current research focuses on related molecules like benzoic acid, the principles are readily transferable.

Promising areas for catalyst development include:

Metal-Organic Frameworks (MOFs) : MOFs offer tunable porosity and active sites. A vanadium-based MOF, for instance, has demonstrated the ability to switch selectivity between benzaldehyde (B42025) and benzoic acid from benzyl alcohol oxidation simply by altering the temperature rsc.org. A similar MOF could be designed to selectively catalyze reactions on the benzyl or malonate moieties of this compound.

Supported Metal Nanoparticles : Catalysts like Platinum supported on Titanium dioxide (Pt/TiO₂) have shown high activity for the hydrogenation of benzoic acid derivatives under mild conditions nih.gov. Designing analogous supported nanoparticle catalysts could enable selective hydrogenation of the aromatic ring of this compound, creating new saturated derivatives.

Cooperative Catalysis : Systems employing multiple catalytic species that work in concert can achieve transformations that are not possible with a single catalyst. An iron(III) benzoate (B1203000) complex combined with guanidinium (B1211019) carbonate has been shown to be a highly efficient system for the ring-opening of epoxides by carboxylic acids nih.gov. Similar cooperative systems could be designed for specific reactions involving the carboxylic acid groups of this compound.

Organocatalysis : The use of small organic molecules as catalysts avoids the cost and toxicity associated with transition metals. Tunable benzoic acid catalysts have been used for rearrangement reactions of allylic alcohols organic-chemistry.org. Developing organocatalysts for asymmetric transformations of this compound is a key goal for producing chiral derivatives.

The table below summarizes potential advanced catalytic systems and their applicability to this compound research.

Catalytic SystemExample Application for Related CompoundsPotential Future Application for this compoundReference
Metal-Organic Frameworks (MOFs)Selective oxidation of benzyl alcoholSelective oxidation or reduction reactions on the scaffold. rsc.org
Supported Pt/TiO₂ NanoparticlesHydrogenation of benzoic acidSelective hydrogenation of the benzyl ring. nih.gov
Cooperative Iron/Guanidinium CatalystsEpoxide ring-opening with carboxylic acidsCatalyzing reactions of the dicarboxylic acid moiety. nih.gov
Tunable Benzoic Acid OrganocatalystsRearrangement of allylic alcoholsAsymmetric synthesis and transformations. organic-chemistry.org

The rational design of these catalysts, guided by computational modeling and mechanistic studies, will be instrumental in achieving unparalleled control over chemical reactions involving this compound.

Structure-Activity Relationship (SAR) Studies for Targeted Biological Efficacy

To translate the biological activity of this compound into targeted therapeutic applications, a systematic exploration of its structure-activity relationships (SAR) is essential. SAR studies involve synthesizing a series of derivatives with specific structural modifications and evaluating how these changes impact their biological efficacy. While direct SAR studies on this compound are nascent, extensive research on related benzoic acid derivatives provides a clear roadmap.

Future SAR studies on this compound should focus on:

Systematic Derivatization : A library of analogues should be synthesized by modifying key positions of the molecule. This includes:

Aromatic Ring Substitution : Introducing various substituents (e.g., electron-donating or electron-withdrawing groups) at different positions on the benzyl ring.

Carboxylic Acid Modification : Converting the dicarboxylic acid to esters, amides, or other bioisosteres.

Aliphatic Chain Alteration : Modifying the length or rigidity of the link between the phenyl and malonate groups.

Targeted Biological Screening : These derivatives should be screened against specific biological targets. Based on initial findings, this could include enzymes of the kynurenine pathway, inflammatory mediators, or targets related to cardiovascular function biosynth.com. SAR studies on benzoic acid derivatives have successfully identified potent inhibitors for targets like human carbonic anhydrases (hCAs) and dihydrofolate reductase from M. tuberculosis (MtDHFR) tandfonline.comuef.fi.

Computational Modeling : In silico docking and molecular dynamics simulations can predict how different derivatives will bind to a target protein, helping to rationalize experimental SAR data and guide the design of new, more potent compounds nih.gov.

The table below illustrates how SAR principles from benzoic acid derivatives could guide future research on this compound.

Compound ClassBiological TargetKey SAR FindingsPotential Application for this compound SARReference
2-(benzylsulfinyl)benzoic acidsHuman Carbonic Anhydrase (hCA)The oxidation state of the sulfur atom and the nature of the acidic group are critical for activity and selectivity.Investigate how modifying the methylene (B1212753) bridge in this compound (e.g., to a sulfoxide) affects its biological activity. tandfonline.com
Substituted 3-benzoic acidsM. tuberculosis DHFRSpecific substitution patterns on the benzoic acid ring led to a 71-fold increase in activity over the parent fragment.Explore substitutions on the benzyl ring of this compound to enhance its anti-inflammatory or other biological effects. uef.fi
Uracil-based benzoic acidsDipeptidyl Peptidase-4 (DPP-4)Conversion of carboxylic acids to esters maintained high potency while improving pharmacokinetic profiles.Synthesize and test ester derivatives of this compound to potentially improve bioavailability for in vivo studies. nih.gov

Through iterative cycles of design, synthesis, and testing, SAR studies will be paramount in optimizing the structure of this compound to develop novel and effective agents for specific biological applications.

Q & A

Basic: What are the established methods for synthesizing benzylmalonic acid and its derivatives?

Methodological Answer:
this compound is commonly synthesized via esterification and decarboxylation pathways. A classical approach involves reacting ethyl benzylmalonate with hydrazine hydrate to form the dihydrazide intermediate, followed by acid-catalyzed decarboxylation. For example, refluxing ethyl benzylmalonate with hydrazine hydrate in ethanol yields benzylmalonhydrazidate, which is subsequently treated with sulfuric acid and sodium nitrite to produce phenylacetaldehyde . Modifications include using deuterium oxide (D₂O) to study isotopic effects during decarboxylation, where >80% α-deuteration is achieved under controlled heating .

Basic: How can this compound be purified for analytical use?

Methodological Answer:
Purification typically involves recrystallization or vacuum distillation. After synthesis, the crude product is dissolved in a minimal volume of hot ethanol, filtered to remove impurities, and cooled to induce crystallization. For deuterated derivatives, vacuum distillation removes solvents and excess reagents, followed by drying over desiccants like sulfuric acid . Purity verification via GC (≥95% purity) is recommended .

Basic: What analytical techniques are suitable for detecting this compound in biological matrices?

Methodological Answer:

  • GC-MS: Used in metabolomic studies, with recovery rates of 87–112% in human urine. Methanol extraction followed by derivatization (e.g., trimethylsilylation) enhances volatility for GC-MS analysis .
  • Immunoassays: Indirect competitive ELISA (ic-ELISA) offers high sensitivity (detection limit: 0.010 ng/mL) and specificity using polyclonal antibodies. Cross-validation with GC-MS is advised to address matrix effects .

Advanced: What mechanistic insights exist for the decarboxylation of this compound?

Methodological Answer:
Decarboxylation proceeds via a keto-enol tautomerization mechanism. In polar solvents, the reaction rate increases due to stabilization of the transition state. Isotopic studies using D₂O reveal preferential deuteration at the α-carbon, suggesting a proton-transfer step as the rate-limiting stage . Kinetic experiments under varying pH and solvent polarity can further elucidate the mechanism.

Advanced: How should researchers resolve discrepancies between GC-MS and ELISA data for this compound quantification?

Methodological Answer:

  • Sample Preparation: GC-MS may underestimate recovery due to incomplete derivatization, while ELISA can cross-react with structurally similar metabolites.
  • Statistical Validation: Calculate intra- and inter-assay variability (e.g., R.S.D. ≤7.8% for ELISA vs. GC-MS R.S.D. ≤5.5% ). Use Bland-Altman plots to assess agreement between methods.

Advanced: How does isotopic labeling (e.g., deuterium) impact this compound’s reactivity?

Methodological Answer:
Deuterium incorporation at the α-position slows decarboxylation due to the kinetic isotope effect. Heating deuterated this compound at 55°C in D₂O yields >80% deuteration, confirmed via NMR (reduced α-proton signal) . This technique is critical for tracing reaction pathways in metabolic studies.

Advanced: What role does this compound play in synthesizing bioactive compounds?

Methodological Answer:
It serves as a precursor in synthesizing amino acids (e.g., β-phenylalanine via malonic ester synthesis ) and pharmaceuticals (e.g., Acetorphan ). Its ester derivatives are intermediates in asymmetric catalysis, enabling chiral center formation in complex molecules.

Basic: What are the standard chemical identifiers and purity benchmarks for this compound?

Methodological Answer:

  • CAS No.: 616-75-1 .
  • Synonyms: Propanedioic acid, (phenylmethyl)-; NSC 8068 .
  • Purity Standards: ≥95% (GC) for dimethyl esters; liquid phase storage at controlled temperatures prevents degradation .

Advanced: How can impurities in this compound derivatives affect experimental outcomes?

Methodological Answer:
Impurities (e.g., residual solvents or byproducts) may alter reaction kinetics or analytical signals. Mitigation strategies include:

  • Chromatographic Purification: Use silica gel column chromatography with ethyl acetate/hexane eluents.
  • Spectroscopic Validation: NMR and FT-IR to confirm functional group integrity .

Advanced: What ethical and methodological considerations apply when reporting this compound research?

Methodological Answer:

  • Data Integrity: Maintain lab notebooks with detailed protocols, raw data, and statistical analyses to ensure reproducibility .
  • Ethical Compliance: Obtain IRB approval for human urine studies and disclose conflicts of interest in pharmaceutical applications .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.